molecular formula C14H14Cl2N2OS B5671257 N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide

Cat. No.: B5671257
M. Wt: 329.2 g/mol
InChI Key: IMYBDPYIGPECID-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group and a benzamide moiety substituted with two chlorine atoms at the 2 and 4 positions. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Sulfoxides or sulfones derived from the thiazole ring.

    Reduction Reactions: Amines derived from the reduction of the benzamide carbonyl group.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide has several applications in scientific research, including:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Agricultural Chemistry: It is explored as a potential agrochemical for pest control and crop protection.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group on the thiazole ring also contributes to its steric properties, affecting its interaction with molecular targets.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-14(2,3)11-7-20-13(17-11)18-12(19)9-5-4-8(15)6-10(9)16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYBDPYIGPECID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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